molecular formula C14H14ClNO B14732473 11H-CYCLOHEPTA(b)QUINOLIN-11-ONE, 5,6,7,8,9,10-HEXAHYDRO-4-CHLORO- CAS No. 5778-55-2

11H-CYCLOHEPTA(b)QUINOLIN-11-ONE, 5,6,7,8,9,10-HEXAHYDRO-4-CHLORO-

Cat. No.: B14732473
CAS No.: 5778-55-2
M. Wt: 247.72 g/mol
InChI Key: ZYAPKWOHKRMBQA-UHFFFAOYSA-N
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Description

11H-CYCLOHEPTA(b)QUINOLIN-11-ONE, 5,6,7,8,9,10-HEXAHYDRO-4-CHLORO- is a chemical compound with the molecular formula C14H14ClNO It is a derivative of cyclohepta[b]quinoline, characterized by the presence of a chlorine atom at the 4th position and a hexahydro group at positions 5, 6, 7, 8, 9, and 10

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-CYCLOHEPTA(b)QUINOLIN-11-ONE, 5,6,7,8,9,10-HEXAHYDRO-4-CHLORO- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a cycloheptanone derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

11H-CYCLOHEPTA(b)QUINOLIN-11-ONE, 5,6,7,8,9,10-HEXAHYDRO-4-CHLORO- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

11H-CYCLOHEPTA(b)QUINOLIN-11-ONE, 5,6,7,8,9,10-HEXAHYDRO-4-CHLORO- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 11H-CYCLOHEPTA(b)QUINOLIN-11-ONE, 5,6,7,8,9,10-HEXAHYDRO-4-CHLORO- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8,9,10-Hexahydro-11H-cyclohepta[b]quinolin-11-one: Lacks the chlorine atom at the 4th position.

    2-Chloro-5,6,7,8,9,10-hexahydro-11H-cyclohepta[b]quinolin-11-one: Chlorine atom at the 2nd position instead of the 4th.

    7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid: Contains a carboxylic acid group instead of a chlorine atom.

Uniqueness

The presence of the chlorine atom at the 4th position in 11H-CYCLOHEPTA(b)QUINOLIN-11-ONE, 5,6,7,8,9,10-HEXAHYDRO-4-CHLORO- imparts unique chemical properties, such as increased reactivity in substitution reactions

Properties

CAS No.

5778-55-2

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

4-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]quinolin-11-one

InChI

InChI=1S/C14H14ClNO/c15-11-7-4-6-10-13(11)16-12-8-3-1-2-5-9(12)14(10)17/h4,6-7H,1-3,5,8H2,(H,16,17)

InChI Key

ZYAPKWOHKRMBQA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NC3=C(C2=O)C=CC=C3Cl

Origin of Product

United States

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